3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Overview
Description
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with the molecular formula C13H18N2.
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3,8-diazabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known for their interactions with various neurotransmitter systems, including the cholinergic system .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The specific molecular and cellular effects of 3-Benzyl-3,8-diazabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane typically involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . Another method involves the mesylation of diols followed by cyclization with benzylamine .
Industrial Production Methods
Industrial production methods for 3-Benzyl-3,8-diazabicyclo[32 scalable processes involving the mesylation of diols and subsequent cyclization with benzylamine have been developed to produce various diazabicyclo[3.2.1]octane derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Benzyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: A closely related compound with similar structural features.
8-Azabicyclo[3.2.1]octane: Another similar compound used in the synthesis of tropane alkaloids.
Uniqueness
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to other diazabicyclo[3.2.1]octane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPIEOTDBYZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497951 | |
Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67571-90-8 | |
Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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